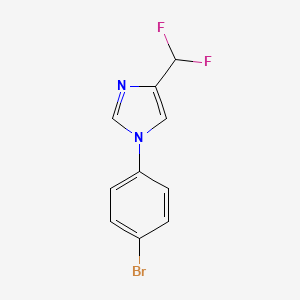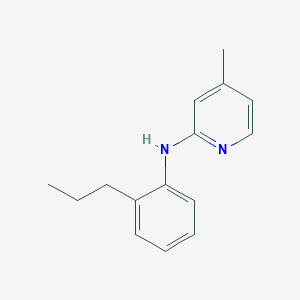![molecular formula C15H13F3N4O2S B2959195 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797027-93-0](/img/structure/B2959195.png)
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group and a 2-(trifluoromethyl)phenyl group linked by a urea moiety. The tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group is a heterocyclic system . The 2-(trifluoromethyl)phenyl group is a phenyl ring with a trifluoromethyl substituent, which can greatly influence the physical and chemical properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic ring, the urea linkage, and the phenyl ring. The trifluoromethyl group on the phenyl ring would be a significant electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which could influence the polarity, solubility, and stability of the compound .科学的研究の応用
Synthesis and Chemical Structure
- Synthetic Approaches : Research has developed efficient methods for synthesizing derivatives similar to the compound , utilizing microwave irradiation for rapid synthesis, offering satisfactory yields. This includes the creation of 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds, showcasing the versatility and potential for diverse chemical modifications (Li & Chen, 2008).
- Crystal Structure Analysis : The study of crystal structures through X-ray diffraction provides insights into the molecular arrangement, supporting the design of compounds with tailored properties. For example, the crystal structure of a related compound was determined, helping to understand the molecular interactions and stability (Li & Chen, 2008).
Biological Activity
- Antimicrobial and Antitumor Activities : Urea derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. Novel syntheses of 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential for developing new therapeutic agents (Ling et al., 2008).
- Cytokinin-like Activity in Plant Biology : Some urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), demonstrate cytokinin-like activity, influencing cell division and differentiation in plants. This has significant implications for agricultural biotechnology, where urea derivatives can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
- Synthetic Ureas as Enantioselective Anion Receptors : The study of atropisomeric urea derivatives has revealed their potential as enantioselective anion receptors, offering insights into the development of new materials for chiral separation techniques or asymmetric catalysis (Roussel et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)8-4-1-2-5-9(8)20-13(24)22-14-21-10-6-3-7-19-12(23)11(10)25-14/h1-2,4-5H,3,6-7H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWOVBVHFOKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)




![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)